Diethyl (4-Chloro-2-fluorophenyl)phosphonate
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Overview
Description
Diethyl (4-Chloro-2-fluorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13ClFO3P It is a derivative of phosphonic acid and contains both chlorine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-Chloro-2-fluorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-chloro-2-fluorobenzyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions and yields the desired phosphonate ester .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of diethyl phosphite with 4-chloro-2-fluorophenyl iodide in the presence of a palladium catalyst and a suitable ligand can produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-Chloro-2-fluorophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form phosphonic acid derivatives or reduction to produce phosphine derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phosphonates with different functional groups replacing the chlorine or fluorine atoms.
Oxidation: Products include phosphonic acids and their derivatives.
Reduction: Products include phosphine derivatives and other reduced forms of the compound.
Scientific Research Applications
Diethyl (4-Chloro-2-fluorophenyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diethyl (4-Chloro-2-fluorophenyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-vinylphenyl)phosphonate
- Diethyl (4-methylphenyl)phosphonate
- Diethyl (4-bromophenyl)phosphonate
Uniqueness
Diethyl (4-Chloro-2-fluorophenyl)phosphonate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications. Its reactivity and selectivity in various chemical reactions set it apart from other similar phosphonates.
Properties
Molecular Formula |
C10H13ClFO3P |
---|---|
Molecular Weight |
266.63 g/mol |
IUPAC Name |
4-chloro-1-diethoxyphosphoryl-2-fluorobenzene |
InChI |
InChI=1S/C10H13ClFO3P/c1-3-14-16(13,15-4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
JGEFWYPYXAPZRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)Cl)F)OCC |
Origin of Product |
United States |
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